

N,N-Didesmethylvenlafaxine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

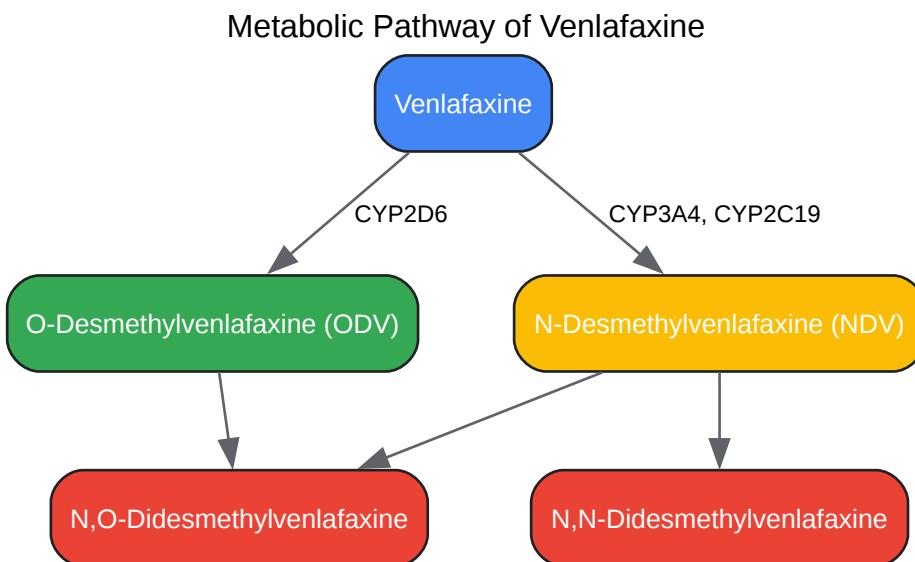
Compound Name: **N,N-Didesmethylvenlafaxine**

Cat. No.: **B022065**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N,N-Didesmethylvenlafaxine, also known as dinorvenlafaxine, is a significant metabolite of the antidepressant drug venlafaxine.^[1] As a key component in the metabolic cascade of venlafaxine, understanding its physicochemical properties, metabolic fate, and analytical determination is crucial for comprehensive pharmacokinetic and pharmacodynamic studies in drug development. This document provides an in-depth technical guide on **N,N-Didesmethylvenlafaxine**, consolidating its core characteristics, metabolic pathways, and relevant experimental protocols.


Core Physicochemical Data

The fundamental molecular properties of **N,N-Didesmethylvenlafaxine** are summarized in the table below, providing a clear reference for researchers.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₃ NO ₂	[1] [2]
Molecular Weight	249.35 g/mol	[1] [2]
IUPAC Name	1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol	[1]
CAS Number	93413-77-5	[1]

Metabolic Signaling Pathway

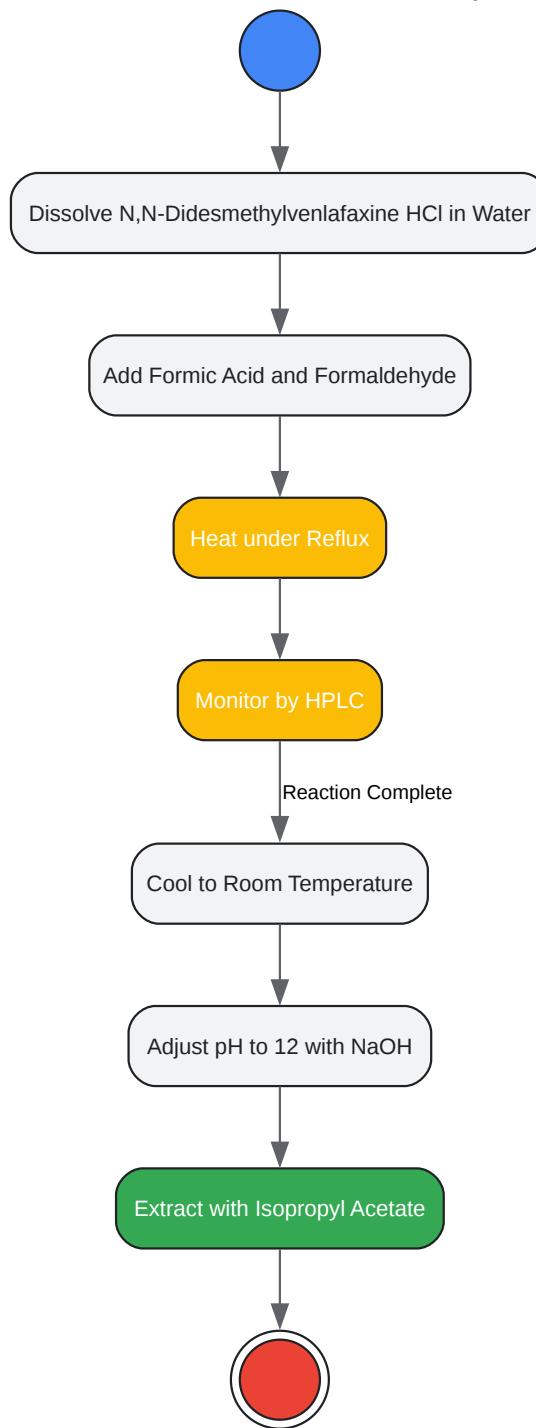
N,N-Didesmethylvenlafaxine is a product of the sequential demethylation of venlafaxine. The metabolic pathway primarily involves cytochrome P450 (CYP) enzymes. Venlafaxine is first metabolized to O-desmethylvenlafaxine (ODV), an active metabolite, and N-desmethylvenlafaxine (NDV).^{[3][4][5]} NDV is then further demethylated to form **N,N-Didesmethylvenlafaxine**.^{[3][4]} The following diagram illustrates this metabolic cascade.

[Click to download full resolution via product page](#)

Metabolic Pathway of Venlafaxine

Experimental Protocols

Synthesis of Venlafaxine from N,N-Didesmethylvenlafaxine Hydrochloride


A common synthetic route to venlafaxine involves the N-methylation of **N,N-didesmethylvenlafaxine**. The Eschweiler-Clarke reaction is a frequently employed method for this transformation.

Methodology:

- Reaction Setup: A solution of **N,N-didesmethylvenlafaxine** hydrochloride is prepared in water.[6][7]
- Reagent Addition: Formic acid and an aqueous solution of formaldehyde are added to the mixture.[6][7]
- Reaction Conditions: The mixture is stirred and heated under reflux. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).[6][7]
- Workup: Upon completion, the solution is cooled and the pH is adjusted to become alkaline using a sodium hydroxide solution.[6][7]
- Extraction: The product, venlafaxine, is then extracted from the aqueous solution using an organic solvent such as isopropyl acetate.[6][7]

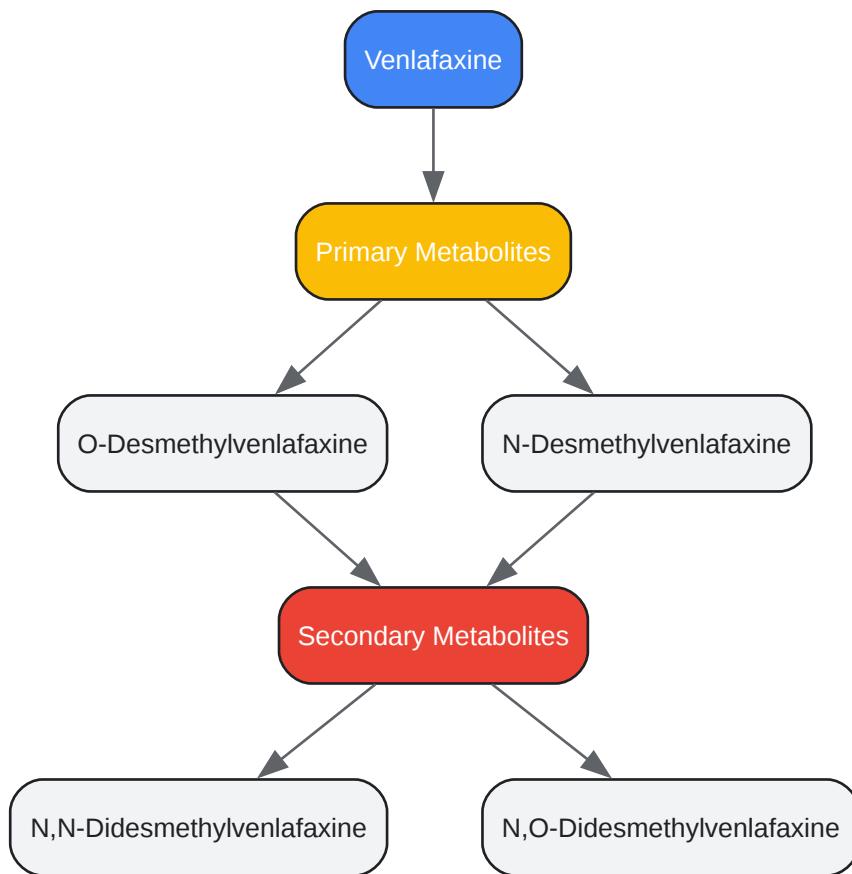
The following diagram outlines the general workflow for this synthesis.

Synthesis of Venlafaxine from N,N-Didesmethylvenlafaxine HCl

[Click to download full resolution via product page](#)

Synthesis Workflow

Analytical Determination of Venlafaxine and its Metabolites in Biological Matrices


High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of venlafaxine and its metabolites, including **N,N-didesmethylvenlafaxine**, in biological samples such as plasma.[8][9]

Methodology:

- Sample Preparation:
 - Extraction: Liquid-liquid extraction or solid-phase extraction is commonly used to isolate the analytes from the biological matrix.[8] For instance, a mixture of n-hexane and isopropanol can be used for extraction.[9]
- Chromatographic Conditions:
 - Column: A C18 column is frequently employed as the stationary phase.[8]
 - Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer.[8]
 - Detection: UV or spectrofluorimetric detectors are commonly used.[8] Mass spectrometry (MS) can also be coupled with liquid chromatography for enhanced sensitivity and specificity.[8]
- Quantification: The concentration of **N,N-didesmethylvenlafaxine** is determined by comparing its peak area to that of a known concentration of a standard.

The logical relationship between venlafaxine and its primary and secondary metabolites is depicted in the diagram below.

Relationship of Venlafaxine and its Metabolites

[Click to download full resolution via product page](#)

Metabolite Relationship Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]
- 3. scialert.net [scialert.net]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. EP2181982B1 - Process for preparing venlafaxine hydrochloride of form I - Google Patents [patents.google.com]
- 8. archivespp.pl [archivespp.pl]
- 9. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N-Didesmethylvenlafaxine: A Comprehensive Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022065#molecular-weight-and-formula-of-n-n-didesmethylvenlafaxine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

